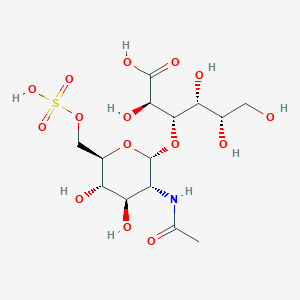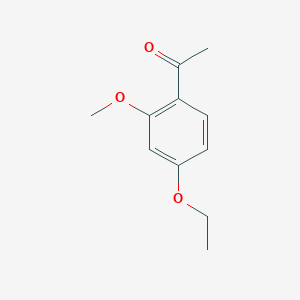![molecular formula C6H9ClOS2 B012884 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106760-47-8](/img/structure/B12884.png)
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions. One common method includes the cyclization of a dithiol with a carbonyl chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or other substituted products.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It can be used in the design of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.
Industry
In the industrial sector, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used in the production of polymers and other materials that require sulfur-containing components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The dithiolane ring provides additional stability and reactivity, allowing for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-1,3-dithiolane-2-thione
- 4,5-Dimethyl-1,3-dithiolane-2-ol
- 4,5-Dimethyl-1,3-dithiolane-2-one
Uniqueness
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its specific stereochemistry and the presence of both a dithiolane ring and a carbonyl chloride group. This combination of features provides distinct reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
106760-47-8 |
|---|---|
Formule moléculaire |
C6H9ClOS2 |
Poids moléculaire |
196.7 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
SMILES isomérique |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES canonique |
CC1C(SC(S1)C(=O)Cl)C |
Synonymes |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)





![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)







